molecular formula C24H21N3O2 B7690696 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7690696
M. Wt: 383.4 g/mol
InChI Key: RXTRWMKLJXUUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, commonly referred to as DPH-IQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DPH-IQ involves the binding of the compound to metal ions, resulting in a change in the fluorescence properties of the compound. This change can be used to detect and quantify the presence of metal ions in a sample.
Biochemical and Physiological Effects:
While DPH-IQ is primarily used for its fluorescent properties, it has also been studied for its potential biochemical and physiological effects. Studies have shown that DPH-IQ can inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, DPH-IQ has been shown to exhibit antioxidant properties, which could have implications for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPH-IQ in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one limitation of using DPH-IQ is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several potential future directions for the study of DPH-IQ. One area of interest is the development of new fluorescent probes based on DPH-IQ for the detection of other metal ions. Additionally, further research into the potential biochemical and physiological effects of DPH-IQ could lead to the development of new treatments for various diseases. Finally, the synthesis of modified versions of DPH-IQ could lead to compounds with improved properties for various applications.

Synthesis Methods

The synthesis of DPH-IQ can be achieved through a multi-step process, starting with the reaction of 2-hydroxy-3-methylbenzaldehyde and isonicotinamide in the presence of a base to form a Schiff base. This intermediate is then reacted with 3,4-dimethylbenzylamine in the presence of a reducing agent to yield DPH-IQ.

Scientific Research Applications

DPH-IQ has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. DPH-IQ has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising tool for the detection and quantification of these ions in biological and environmental samples.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-7-8-21(13-17(16)2)27(24(29)18-9-11-25-12-10-18)15-20-14-19-5-3-4-6-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRWMKLJXUUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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